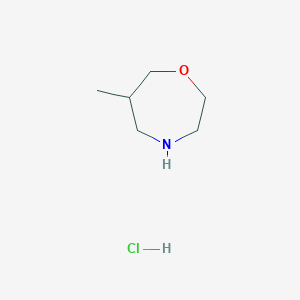

6-Methyl-1,4-oxazepane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-4-7-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLYPKSJXYATIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246456-02-9 | |

| Record name | 6-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-1,4-oxazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 6-methyl-1,4-oxazepane hydrochloride, a heterocyclic compound of growing interest in medicinal chemistry. This document synthesizes available data on its structure, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Core Chemical Identity

This compound is the hydrochloride salt of the seven-membered saturated heterocycle, 6-methyl-1,4-oxazepane. The 1,4-oxazepane scaffold is a key structural motif in a variety of biologically active compounds, valued for its unique three-dimensional conformation which allows for diverse interactions with biological targets.[1]

Molecular Structure:

N1 [label="N", pos="0,1.5!"]; C2 [label="CH2", pos="-1.2,0.8!"]; C3 [label="CH2", pos="-1.2,-0.8!"]; O4 [label="O", pos="0,-1.5!"]; C5 [label="CH2", pos="1.2,-0.8!"]; C6 [label="CH", pos="1.2,0.8!"]; C7 [label="CH3", pos="2.4,1.2!"]; H_N [label="H2+", pos="-0.5,2!"]; Cl [label="Cl-", pos="1,2.2!"];

N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; N1 -- H_N [style=dotted];

}

Caption: 2D structure of this compound.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1246456-02-9 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1CNCCOC1.[H]Cl | [2] |

| InChIKey | DYHXKPISQYRSST-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely available in the public domain. However, based on the properties of the free base and related compounds, some general characteristics can be inferred. The free base, 6-methyl-1,4-oxazepane, is listed as a liquid at room temperature.[3] The hydrochloride salt is expected to be a solid with increased water solubility.

Table 2: Predicted and Known Physical Properties

| Property | Value | Notes |

| Physical Form | Solid (predicted for hydrochloride salt) | The free base is a liquid.[3] |

| Melting Point | Not determined | |

| Boiling Point | Not determined | |

| Solubility | Expected to be soluble in water | Hydrochloride salts of amines are generally water-soluble. |

| pKa | Not determined | |

| XlogP (predicted) | 0.2 | [4] |

Synthesis and Characterization

The synthesis of 1,4-oxazepane scaffolds can be challenging due to the entropic and enthalpic barriers associated with the formation of seven-membered rings.[1] However, recent advancements have led to the development of scalable synthetic routes.

A notable approach involves the classical heterocyclization of precursors that can accommodate methyl substitutions, making it a relevant pathway for the synthesis of 6-methyl-1,4-oxazepane.[5] A general synthetic strategy often involves the intramolecular cyclization of an N-substituted amino alcohol.

Illustrative Synthetic Workflow:

A [label="N-Boc-2-(2-aminoethoxy)ethanol"]; B [label="Aldehyde-Amine Precursor"]; C [label="Crude Amine Salt"]; D [label="6-Methyl-1,4-oxazepane"]; E [label="6-Methyl-1,4-oxazepane HCl"];

A -> B [label="Oxidation (e.g., Dess-Martin)"]; B -> C [label="Boc Deprotection (e.g., HCl in dioxane)"]; C -> D [label="Intramolecular Reductive Amination (e.g., NaBH3CN)"]; D -> E [label="Salt Formation (e.g., HCl)"]; }

Caption: Generalized synthetic workflow for a 1,4-oxazepane derivative.

Detailed Experimental Protocol (Representative):

A robust protocol for the synthesis of the 1,4-oxazepane core via intramolecular reductive amination has been described for a related sulfonamide derivative, and a similar strategy can be adapted for 6-methyl-1,4-oxazepane.[6]

-

Preparation of the Precursor: A suitable N-protected amino alcohol with a methyl group at the desired position would be the starting material.

-

Oxidation: The alcohol functionality is oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

-

Deprotection: The nitrogen protecting group (e.g., Boc) is removed under acidic conditions to yield the crude amine salt.

-

Intramolecular Reductive Amination: The crude amine salt is then subjected to intramolecular reductive amination, typically using a reducing agent such as sodium cyanoborohydride, to form the 1,4-oxazepane ring.

-

Salt Formation: The resulting free base is treated with hydrochloric acid to yield the hydrochloride salt.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl group (a doublet), and complex multiplets for the methylene protons of the oxazepane ring.

-

¹³C NMR would display distinct peaks for each of the six carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₆H₁₃NO). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching (of the ammonium salt), C-H stretching, and C-O-C stretching of the ether linkage.

Reactivity and Stability

The 1,4-oxazepane ring system is generally considered to be more stable than its 1,3-isomer, particularly in acidic environments. This is attributed to the presence of robust ether and amine functionalities, as opposed to the more labile aminal linkage in the 1,3-oxazepane system.

However, the ether linkage in the 1,4-oxazepane ring can be susceptible to cleavage under strong acidic conditions. The stability of this compound in solution is influenced by factors such as pH, temperature, and the presence of oxidizing agents. For critical applications, it is advisable to conduct preliminary stability studies.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a "privileged" structure in medicinal chemistry, appearing in a range of biologically active compounds.[7] Derivatives of 1,4-oxazepane have been investigated for a variety of therapeutic targets.

-

Central Nervous System (CNS) Disorders: The 1,4-oxazepane framework has been utilized in the development of ligands for dopamine D4 receptors, which are targets for antipsychotic drugs used in the treatment of schizophrenia.

-

Monoamine Reuptake Inhibitors: Certain 1,4-oxazepane derivatives have been found to exhibit monoamine reuptake inhibitory activity, suggesting their potential as antidepressants and for the treatment of other psychoneurotic disorders.[7]

-

Antimicrobial and Antifungal Agents: Some studies have explored the antimicrobial and antifungal properties of various oxazepine derivatives.[8][9][10][11]

The methyl substitution at the 6-position of the 1,4-oxazepane ring can influence the molecule's conformational preferences and its interactions with biological targets, potentially leading to improved potency or selectivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the care accorded to a novel chemical substance with potentially hazardous properties. General safe laboratory practices should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure:

-

Skin contact: Immediately wash off with plenty of water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

For more detailed safety information, it is recommended to consult the SDS for structurally related compounds and to perform a thorough risk assessment before use.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed experimental data on its physicochemical properties and spectroscopic characterization are not extensively documented in publicly available literature, this guide provides a solid foundation based on existing knowledge of the 1,4-oxazepane scaffold. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

- Sigma-Aldrich. 6-(Methoxymethyl)-1,4-oxazepane hydrochloride. Accessed January 20, 2026.

- Fisher Scientific.

- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

- Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Semantic Scholar.

- Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Impactfactor.

- PubChem. (6R)-6-methylsulfonyl-1,4-oxazepane. Accessed January 20, 2026.

- PubChemLite. This compound (C6H13NO). Accessed January 20, 2026.

- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.

- AChemBlock. This compound 97%. Accessed January 20, 2026.

- BenchChem. 6-Methyl-1,4-oxazepane-4-carbonyl chloride. Accessed January 20, 2026.

- ChemicalBook. 6-methyl-1,4-oxazepane. Accessed January 20, 2026.

- ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.

- Google Patents. (2012).

- Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.).

- PubChem. (6S)-6-Methyl-1,4-oxazepan-6-OL. Accessed January 20, 2026.

- Pásztor, L., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.

- Sigma-Aldrich. 6-methyl-1,4-oxazepane. Accessed January 20, 2026.

- Sigma-Aldrich. 6-((6-Methylpyridazin-3-yl)methyl)-1,4-oxazepane. Accessed January 20, 2026.

Sources

- 1. achmem.com [achmem.com]

- 2. This compound 97% | CAS: 1246456-02-9 | AChemBlock [achemblock.com]

- 3. 6-methyl-1,4-oxazepane | 1246494-22-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 8. tjpsj.org [tjpsj.org]

- 9. impactfactor.org [impactfactor.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Methyl-1,4-oxazepane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Methyl-1,4-oxazepane hydrochloride, a specific derivative of this important class of molecules. While direct literature on the synthesis of this exact compound is sparse, this document outlines a robust and scientifically sound multi-step approach, beginning with commercially available starting materials. The proposed synthesis involves the formation of a key lactam intermediate, 6-methyl-1,4-oxazepan-5-one, followed by its reduction to the corresponding saturated amine and subsequent conversion to the hydrochloride salt. This guide details the underlying chemical principles, step-by-step experimental protocols, and necessary characterization methods, providing a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

Seven-membered heterocyclic ring systems, such as 1,4-oxazepanes, represent a privileged structural class in the design of novel therapeutic agents. Their conformational flexibility allows for optimal binding to a variety of biological targets. The incorporation of a methyl group at the 6-position of the 1,4-oxazepane ring introduces a chiral center, opening avenues for the exploration of stereospecific interactions with biological systems. This guide focuses on the synthesis of this compound, providing a detailed roadmap for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence. A logical and efficient route involves the initial construction of a lactam intermediate, 6-methyl-1,4-oxazepan-5-one, which is then reduced to the target 1,4-oxazepane ring. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Lactam Intermediate: 6-Methyl-1,4-oxazepan-5-one

The cornerstone of this synthetic strategy is the formation of the seven-membered lactam ring. This is proposed to be achieved through the intramolecular cyclization of an N-substituted amino acid precursor.

Step 1.1: Synthesis of N-(2-Hydroxyethyl)-3-aminobutanol

The initial step involves the N-alkylation of 3-aminobutanol with a suitable two-carbon unit bearing a hydroxyl group. 2-Bromoethanol is a commercially available and appropriate reagent for this transformation.

Reaction:

Experimental Protocol:

-

To a solution of 3-aminobutanol (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a base, for instance, potassium carbonate (1.5 eq.), to act as a proton scavenger.

-

Add 2-bromoethanol (1.1 eq.) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-3-aminobutanol.

-

Purify the crude product by column chromatography on silica gel.

Step 1.2: Intramolecular Amidation to 6-Methyl-1,4-oxazepan-5-one

The synthesized amino dialcohol can be envisioned to undergo an oxidation-cyclization cascade. However, a more controlled approach involves the oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular amidation. A more direct, albeit potentially lower-yielding, approach is a direct oxidative lactamization. For the purpose of this guide, we will focus on a conceptual intramolecular amidation from a hypothetical N-(2-hydroxyethyl)-3-aminobutanoic acid. The synthesis of this precursor would involve protection of the amino group of 3-aminobutanoic acid, followed by esterification and subsequent reaction with ethanolamine and deprotection. A more direct cyclization from N-(2-hydroxyethyl)-3-aminobutanol can be attempted using oxidation catalysts that favor lactam formation.

Conceptual Reaction:

Rationale for Experimental Choices:

The choice of cyclization conditions is critical for forming the seven-membered ring, which can be entropically disfavored. High-dilution conditions are often employed to favor intramolecular reactions over intermolecular polymerization. The use of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like 4-dimethylaminopyridine (DMAP), can facilitate the amide bond formation.

Part 2: Reduction of the Lactam to 6-Methyl-1,4-oxazepane

The reduction of the amide functionality within the lactam ring to the corresponding amine is a key transformation to yield the desired 1,4-oxazepane core.

Reaction:

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][2]

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of 6-methyl-1,4-oxazepan-5-one (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-Methyl-1,4-oxazepane.

-

Purify the product by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

Lithium aluminum hydride is a potent reducing agent capable of reducing amides to amines.[1][2] The use of an anhydrous ethereal solvent is crucial as LiAlH₄ reacts violently with protic solvents. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

Part 3: Formation of this compound

The final step is the conversion of the free base, 6-Methyl-1,4-oxazepane, into its hydrochloride salt. This is often done to improve the compound's crystallinity, stability, and ease of handling.

Reaction:

Experimental Protocol:

-

Dissolve the purified 6-Methyl-1,4-oxazepane in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash it with cold anhydrous solvent, and dry it under vacuum to obtain this compound.

Characterization

The synthesized compounds at each step should be thoroughly characterized to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| 6-Methyl-1,4-oxazepane | C₆H₁₃NO | 115.18 | Colorless oil or low-melting solid |

| 6-Methyl-1,4-oxazepane HCl | C₆H₁₄ClNO | 151.64 | White to off-white solid |

Spectroscopic Data (Predicted):

-

6-Methyl-1,4-oxazepane:

-

¹H NMR: Signals corresponding to the methyl group (doublet), methine proton adjacent to the methyl group, and methylene protons of the oxazepane ring.

-

¹³C NMR: Resonances for the methyl carbon, methine carbon, and the four methylene carbons of the heterocyclic ring.

-

IR (neat): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).

-

MS (EI): Molecular ion peak (M⁺) at m/z = 115, along with characteristic fragmentation patterns.

-

-

This compound:

-

¹H NMR: Similar to the free base, but with potential downfield shifts of protons near the protonated nitrogen. A broad singlet for the N-H proton.

-

IR (KBr): Broad N-H stretching band (around 2400-2800 cm⁻¹) characteristic of an ammonium salt, in addition to C-H and C-O-C stretching bands.

-

Conclusion

This technical guide presents a detailed and scientifically plausible synthetic route for this compound. By following the outlined procedures, researchers can synthesize this valuable heterocyclic compound. The proposed pathway is based on established organic chemistry principles and provides a solid foundation for further optimization and scale-up. The successful synthesis and characterization of this molecule will enable its exploration in various drug discovery and development programs.

References

-

Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2023. Available from: [Link]

-

Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. 2020;10(55):33243-33252. Available from: [Link]

- WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.

-

Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Available from: [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available from: [Link]

Sources

Unraveling the Enigma: A Prospective Mechanistic Analysis of 6-Methyl-1,4-oxazepane Hydrochloride

Foreword: Charting a Course into Unexplored Territory

In the landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a structure of considerable interest, offering a unique three-dimensional conformation that holds promise for novel therapeutic agents.[1] Yet, within this promising class, the specific derivative 6-Methyl-1,4-oxazepane hydrochloride remains an enigma. Publicly accessible literature on its biological activity is sparse, presenting a challenge that is all too common in the early stages of drug discovery.[2] This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a prospective whitepaper—a strategic blueprint for the scientific community to systematically elucidate the mechanism of action of this intriguing compound. Drawing upon the known pharmacology of the broader 1,4-oxazepane class and established principles of drug discovery, we will lay out a comprehensive, multi-tiered research plan. This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for investigation, from initial target screening to in-depth pathway analysis.

The Subject Molecule: Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of any mechanistic investigation. For this compound, the available data provides a clear starting point.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO | AChemBlock[3] |

| Molecular Weight | 151.63 g/mol | AChemBlock[3] |

| CAS Number | 1246456-02-9 | AChemBlock[3] |

| IUPAC Name | 6-methyl-1,4-oxazepane;hydrochloride | PubChem[2] |

| SMILES | CC1CNCCOC1.Cl | AChemBlock[3] |

The structure, featuring a seven-membered ring with both an oxygen and a nitrogen atom, offers significant conformational flexibility.[1] The methyl group at the 6-position introduces a chiral center, suggesting that stereoisomers could exhibit differential biological activity. The hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro assay design and potential in vivo formulations.

Postulated Mechanisms of Action: An Evidence-Based Approach

While direct evidence for this compound is lacking, the broader family of 1,4-oxazepane derivatives provides a fertile ground for hypothesis generation.

-

Central Nervous System (CNS) Modulation: A significant body of research points to the interaction of 1,4-oxazepane derivatives with CNS receptors. Specifically, they have been investigated as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics.[1][4] Furthermore, a patent application has described certain 1,4-oxazepane derivatives as monoamine reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters.[5] This suggests a potential role in modulating neurotransmission, with implications for depression, anxiety, and other neurological disorders.[5]

-

Enzyme Inhibition: The structural motifs present in 1,4-oxazepanes have also been associated with enzyme inhibition. For instance, derivatives have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1] Other related heterocyclic structures have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), indicating a possible anti-inflammatory mechanism.[6]

-

Anticonvulsant Activity: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as novel anticonvulsant agents in preclinical models.[1] This raises the possibility that this compound could modulate ion channels or neurotransmitter systems involved in neuronal excitability.

Based on these precedents, a primary working hypothesis is that This compound is a modulator of CNS targets, likely a G-protein coupled receptor (GPCR) such as a dopamine or serotonin receptor, or a neurotransmitter transporter. A secondary hypothesis is that it may act as an enzyme inhibitor, potentially within inflammatory or metabolic pathways.

A Strategic Research Plan for Mechanistic Elucidation

To systematically test these hypotheses, a phased approach is proposed, beginning with broad screening and progressively narrowing the focus to specific molecular interactions.

Phase 1: Broad-Spectrum Target Screening

The initial step is to cast a wide net to identify potential biological targets. This is best achieved through a comprehensive panel screening approach.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile, deionized water or DMSO, depending on the assay requirements. Perform serial dilutions to create a concentration range for testing (e.g., 10 µM, 1 µM, 100 nM).

-

Panel Selection: Utilize a commercial broad-spectrum target screening service (e.g., Eurofins SafetyScreen, Ricerca Target Profiling). The panel should include a diverse array of targets, with a focus on:

-

GPCRs: A comprehensive panel of dopamine, serotonin, adrenergic, and muscarinic receptors.

-

Ion Channels: Key voltage-gated (e.g., Na+, K+, Ca2+) and ligand-gated (e.g., GABA-A, NMDA) channels.

-

Transporters: Monoamine transporters (SERT, NET, DAT).

-

Kinases: A representative panel of kinases, including RIPK1.

-

Other Enzymes: Including COX-1 and COX-2.

-

-

Assay Execution: The screening is typically performed using radioligand binding assays for receptors and transporters, and enzymatic activity assays for enzymes. A standard initial screening concentration is 10 µM.

-

Data Analysis: Identify any targets where the compound exhibits significant activity (typically >50% inhibition or stimulation). These "hits" will be the focus of subsequent validation and characterization.

Caption: Phase 1 Workflow: From Compound to Validated Hits.

Phase 2: Hit Validation and Dose-Response Characterization

Once primary targets are identified, the next step is to confirm the interaction and quantify the compound's potency and efficacy.

-

Dose-Response Curves: For each validated hit, perform a full dose-response curve. Test the compound over a wide concentration range (e.g., 1 pM to 100 µM) in the same binding or enzymatic assay used in the initial screen.

-

Data Calculation: Calculate the IC50 (for inhibitors/antagonists) or EC50 (for agonists) value from the resulting sigmoidal curve using non-linear regression analysis.

-

Functional Assays: Move from simple binding assays to functional assays to determine the compound's effect on target activity.

-

For GPCRs: If the target is a GPCR, use downstream signaling assays. For example, if a hit is a dopamine D4 receptor, measure its effect on cAMP levels following receptor activation.[4] This will determine if the compound is an agonist, antagonist, or allosteric modulator.

-

For Transporters: Use a cell-based uptake assay. For instance, if the serotonin transporter (SERT) is a hit, measure the compound's ability to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.

-

-

Selectivity Profiling: Test the compound against closely related subtypes of the primary target (e.g., if D4 is the primary hit, test against D1, D2, D3, and D5 receptors) to determine its selectivity.

| Target | Assay Type | Parameter | Value (nM) |

| Dopamine D4 | Radioligand Binding | IC50 | Hypothetical Data |

| Dopamine D4 | cAMP Functional Assay | EC50/IC50 | Hypothetical Data |

| Serotonin Transporter | [3H]-5-HT Uptake | IC50 | Hypothetical Data |

| Dopamine D2 | Radioligand Binding | IC50 | Hypothetical Data |

Phase 3: Elucidation of Downstream Signaling Pathways

Assuming a primary target is confirmed (e.g., the Dopamine D4 receptor), the final phase is to map the downstream cellular consequences of this interaction.

Dopamine D4 receptors are typically coupled to Gi/o proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, can modulate the activity of Protein Kinase A (PKA) and downstream transcription factors like CREB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. This compound 97% | CAS: 1246456-02-9 | AChemBlock [achemblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

6-Methyl-1,4-oxazepane Hydrochloride: A Versatile Scaffold for Modern Drug Discovery and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Privileged Heterocycle

Seven-membered heterocyclic compounds, such as 1,4-oxazepanes, represent a fascinating and underexplored area of chemical space. Positioned at the structural intersection of clinically significant scaffolds like diazepanes, morpholines, and azepanes, they offer a unique three-dimensional geometry that is of high interest for probing biological systems.[1][2] The lack of readily available and scalable synthetic routes has, until recently, limited their widespread investigation.[1][2] This guide focuses on a specific, promising derivative, 6-Methyl-1,4-oxazepane hydrochloride, and aims to provide a comprehensive overview of its potential research applications, from central nervous system (CNS) drug discovery to the development of novel functional materials. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and extrapolated from the growing body of literature on related 1,4-oxazepane derivatives.

Chemical and Physical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds. The hydrochloride salt form enhances its solubility in aqueous media, a desirable trait for biological assays and certain polymerization techniques.

| Property | Predicted Value | Rationale and Significance |

| Molecular Formula | C₆H₁₄ClNO | The elemental composition of the hydrochloride salt. |

| Molecular Weight | 151.63 g/mol | Important for stoichiometric calculations in synthesis and assays. |

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The salt form increases polarity and aqueous solubility, crucial for biological testing. |

| Predicted LogP | < 1.0 | The methyl group adds some lipophilicity, but the overall structure with two heteroatoms and its salt form suggest good water solubility. This is a key parameter for assessing drug-likeness and potential CNS penetration. |

| pKa (of the amine) | 8.5 - 9.5 | Estimated based on similar cyclic amines. The basicity of the nitrogen is critical for its interaction with biological targets and its role in catalysis or as a monomer. |

Synthesis of this compound: A Scalable and Adaptable Protocol

The synthesis of 1,4-oxazepane derivatives has been a subject of recent research, with a focus on developing robust and scalable methods.[1][2] The following is a representative, detailed protocol for the synthesis of this compound, adapted from modern heterocyclization strategies. This multi-step synthesis is designed to be adaptable for the generation of further derivatives.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the N-protected amino alcohol precursor.

-

To a solution of a suitable chiral amino alcohol (e.g., (R)- or (S)-2-aminopropan-1-ol) in a suitable solvent such as dichloromethane, add a nitrogen protecting group (e.g., Boc anhydride) in the presence of a base like triethylamine.

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

The protected amino alcohol is then isolated and purified using standard techniques like column chromatography.

Step 2: O-Alkylation with an appropriate halo-ether.

-

The protected amino alcohol is then O-alkylated using a reagent like 2-bromoethyl ether in the presence of a strong base such as sodium hydride in an anhydrous solvent like tetrahydrofuran (THF).

-

The reaction is typically carried out at a low temperature and allowed to warm to room temperature.

-

Work-up and purification yield the linear precursor.

Step 3: Deprotection and intramolecular cyclization.

-

The nitrogen protecting group is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

The resulting amino ether is then subjected to an intramolecular cyclization. This can be achieved through various methods, including heating in a high-boiling point solvent or using a suitable catalyst.

Step 4: Formation of the hydrochloride salt.

-

The crude 6-Methyl-1,4-oxazepane free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Self-Validation: Each step of the synthesis should be monitored by TLC and the final product's identity and purity confirmed by NMR, mass spectrometry, and elemental analysis.

Potential Research Applications

The unique structural features of this compound make it a versatile building block for a range of research applications.

Central Nervous System (CNS) Drug Discovery

The 1,4-oxazepane scaffold is a key component in a variety of biologically active compounds, particularly those targeting the CNS.[3][4]

-

Monoamine Reuptake Inhibitors: Derivatives of 1,4-oxazepane have shown potent monoamine reuptake inhibitory activity.[3] These compounds block the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the action of many antidepressants and anxiolytics. The 6-methyl group can provide a key steric and electronic influence on the binding to these transporter proteins.

-

Dopamine D4 Receptor Ligands: The 1,4-oxazepane ring has been successfully incorporated into selective dopamine D4 receptor ligands.[4] The D4 receptor is a target of interest for the development of atypical antipsychotics for the treatment of schizophrenia, with the aim of reducing the extrapyramidal side effects associated with older drugs.[4]

Conceptual Experimental Workflow for CNS Drug Candidate Screening

Caption: A high-level workflow for the screening of a library of 6-Methyl-1,4-oxazepane derivatives for CNS activity.

Fragment-Based Drug Discovery (FBDD)

With its relatively low molecular weight and three-dimensional character, this compound is an excellent candidate for a fragment library. In FBDD, small molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then grown or linked to produce more potent leads.

Hypothetical FBDD Application:

-

Target: A protein with a known binding pocket, for example, a kinase or a GPCR.

-

Screening Method: Techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Saturation Transfer Difference NMR), or X-ray crystallography would be used to detect the weak binding of 6-Methyl-1,4-oxazepane to the target.

-

Fragment Evolution: Once binding is confirmed, the structure can be elaborated. The secondary amine of the oxazepane ring is a prime handle for derivatization, allowing for the addition of other chemical groups to improve binding affinity and selectivity.

Materials Science: Building Blocks for Functional Polymers

The bifunctional nature of 6-Methyl-1,4-oxazepane (a secondary amine and an ether linkage within a cyclic structure) makes it a potential monomer for the synthesis of novel polymers.

-

Poly(amino ethers): Ring-opening polymerization of the 1,4-oxazepane ring could lead to the formation of poly(amino ethers). These polymers could have interesting properties, such as thermal responsiveness or the ability to chelate metal ions, making them suitable for applications in areas like smart materials or environmental remediation.

-

Modification of Existing Polymers: The reactive amine group can be used to graft 6-Methyl-1,4-oxazepane onto existing polymer backbones, thereby introducing new functionalities.

Hypothetical Polymerization Protocol:

-

Purification of Monomer: The 6-Methyl-1,4-oxazepane free base is rigorously purified to remove any impurities that might interfere with the polymerization.

-

Initiation: A suitable initiator (e.g., a strong acid or a metal-based catalyst) is added to the purified monomer in an inert atmosphere.

-

Propagation: The reaction mixture is heated to the desired temperature to allow for the ring-opening polymerization to proceed. The progress of the reaction is monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Termination: The polymerization is quenched by the addition of a terminating agent.

-

Characterization: The resulting polymer is purified and characterized by GPC, NMR, and thermal analysis (e.g., Differential Scanning Calorimetry and Thermogravimetric Analysis) to determine its molecular weight distribution, structure, and thermal properties.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Scaffold with a Bright Future

This compound is a promising yet underutilized chemical entity. Its unique structural features, combined with the increasing accessibility of synthetic routes to the 1,4-oxazepane core, position it as a valuable tool for researchers in both drug discovery and materials science. This guide has outlined its key properties, a representative synthetic protocol, and several high-potential research applications. It is our hope that this information will inspire further investigation into this fascinating molecule and unlock its full potential to contribute to scientific advancement.

References

- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

-

ResearchGate. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

-

ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

-

ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]

-

Tikrit Journal of Pure Science. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]

-

ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (6S)-6-Methyl-1,4-oxazepan-6-OL. Retrieved from [Link]

-

CyberLeninka. (n.d.). PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS. Retrieved from [Link]

-

PubMed Central. (n.d.). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Retrieved from [Link]

-

PubChem. (n.d.). (6R)-6-methylsulfonyl-1,4-oxazepane. Retrieved from [Link]

-

Al-Mustansiriyah Journal of Science. (2018). Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Retrieved from [Link]

-

Impact Factor. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological A. Retrieved from [Link]

-

Bentham Science. (n.d.). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

NIST. (n.d.). 6H-1,4-diazepine, hexahydro-6-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Oxazepane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Methyl-1,4-oxazepane Hydrochloride: Structural Analogs and Derivatives

Abstract

The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structure in medicinal chemistry due to its unique three-dimensional conformation and synthetic accessibility.[1] This guide provides a comprehensive technical overview of 6-Methyl-1,4-oxazepane hydrochloride, its structural analogs, and derivatives. We will delve into synthetic strategies, detailed experimental protocols, structural characterization, and the structure-activity relationships (SAR) that are crucial for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Significance of the 1,4-Oxazepane Core

Seven-membered heterocyclic systems, such as 1,4-oxazepanes, have garnered significant interest in drug discovery. Their inherent conformational flexibility allows them to interact with a diverse range of biological targets with high affinity and specificity.[1] Compounds incorporating the 1,4-oxazepane motif have shown promise in various therapeutic areas, including central nervous system (CNS) disorders and inflammatory diseases.[1] Specifically, derivatives of this scaffold have been investigated as dopamine D4 receptor ligands for schizophrenia, anticonvulsant agents, and inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of inflammation.[1][2]

The introduction of a methyl group at the C6 position of the 1,4-oxazepane ring, as in this compound (CAS: 1246456-02-9), offers a strategic point for modifying the scaffold's physicochemical properties and biological activity.[3] This guide will explore the synthesis and potential applications of this core structure and its derivatives.

Synthetic Strategies for the 1,4-Oxazepane Scaffold

The synthesis of the 1,4-oxazepane ring system can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability. Key strategies include intramolecular cyclization reactions, such as reductive amination and ring-closing metathesis.

Intramolecular Reductive Amination

A robust and widely applicable method for the synthesis of saturated nitrogen-containing heterocycles is intramolecular reductive amination.[4][5] This approach involves the formation of an imine intermediate from a linear amino-aldehyde or amino-ketone precursor, followed by in-situ reduction to the corresponding cyclic amine.

The general workflow for this synthetic approach is depicted below:

Caption: General workflow for 1,4-oxazepane synthesis via intramolecular reductive amination.

Synthesis of Chiral 1,4-Oxazepanes

The development of stereoselective synthetic methods is crucial for investigating the biological activity of chiral molecules. The synthesis of chiral 1,4-oxazepanes can be achieved through various approaches, including the use of chiral starting materials or chiral catalysts.

One innovative method involves the use of polymer-supported homoserine, which allows for the construction of chiral 1,4-oxazepane-5-carboxylic acids.[6][7][8] This solid-phase synthesis approach facilitates purification and allows for the generation of a library of derivatives.

Another powerful technique is the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral Brønsted acid.[9][10] This metal-free process provides efficient access to chiral seven-membered 1,4-benzoxazepines with high enantiocontrol under mild reaction conditions.[9][10]

Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 6-substituted 1,4-oxazepane derivative, based on the principle of intramolecular reductive amination.[11]

Synthesis of a 6-Substituted-1,4-oxazepane via Intramolecular Reductive Amination

This protocol describes a general method for the synthesis of a 1,4-oxazepane intermediate.

Step 1: Preparation of the Aldehyde-Amine Precursor

-

Dissolve N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

-

Cool the solution to 0 °C and add Dess-Martin periodinane (1.2 eq).

-

Stir the reaction mixture for 2 hours at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.[11]

Step 2: Boc Deprotection

-

Dissolve the crude aldehyde from the previous step in a 4 M solution of HCl in dioxane (10 eq).

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield the crude amine salt.[11]

Step 3: Intramolecular Reductive Amination

-

Dissolve the crude amine salt in methanol (0.1 M).

-

Add sodium cyanoborohydride (1.5 eq) and stir the reaction at room temperature for 12 hours.

-

Remove the solvent and resuspend the residue in water.

-

Basify with sodium bicarbonate and extract the aqueous layer with DCM.

-

Combine the organic layers, dry, and concentrate to yield the crude 1,4-oxazepane intermediate.[11]

-

The final product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of a 1,4-oxazepane derivative.

Structural Characterization of 6-Methyl-1,4-oxazepane Analogs

The structural elucidation of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed to confirm the identity and purity of the target molecules.

| Technique | Expected Observations for 6-Methyl-1,4-oxazepane Core |

| ¹H NMR | Signals corresponding to the methyl group protons, as well as multiplets for the methylene protons of the oxazepane ring. The chemical shifts and coupling patterns would be indicative of the specific substitution and stereochemistry. For example, a doublet for the methyl group and complex multiplets for the ring protons would be expected. |

| ¹³C NMR | A signal for the methyl carbon, and distinct signals for each of the carbon atoms in the oxazepane ring. The chemical shifts would be influenced by the neighboring heteroatoms. |

| FT-IR | Characteristic C-H stretching vibrations for the alkyl groups, C-N and C-O stretching bands, and N-H stretching if the nitrogen is not substituted. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the 6-Methyl-1,4-oxazepane derivative. Fragmentation patterns can provide further structural information. Predicted m/z for the [M+H]⁺ adduct of 6-methyl-1,4-oxazepane is 116.10700.[12] |

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how structural modifications of a lead compound affect its biological activity. For the 1,4-oxazepane scaffold, SAR studies have revealed key structural features that influence potency and selectivity.

-

Substitution on the Nitrogen Atom: Modifications at the N-4 position can significantly impact the biological activity. For instance, in a series of 1,5-dihydrobenzo[e][6][9]oxazepin-2(3H)-one analogues, an isopropyl substituent at N-1 was found to be optimal for activity.[13]

-

Substitution on the Ring: The position and nature of substituents on the oxazepane ring are critical. For dopamine D4 receptor ligands, the size of the 1,4-oxazepane ring itself appears to be important for affinity.[2]

-

Aromatic Substituents: In benzo-fused derivatives, substitution on the aromatic ring plays a crucial role. For a series of compounds inducing differentiation of acute myeloid leukemia cells, substitution at the 8-position with a meta-substituted aryl group was necessary for activity.[13]

Caption: Logical relationship of SAR for 6-Methyl-1,4-oxazepane derivatives.

Potential Biological Applications

While specific biological data for this compound is not extensively reported in publicly available literature, the broader class of 1,4-oxazepane derivatives has shown significant potential in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: As previously mentioned, 1,4-oxazepane derivatives have been explored as dopamine D4 receptor ligands for the treatment of schizophrenia and as anticonvulsant agents.[1][2]

-

Inflammatory Diseases: The potential of 1,4-oxazepane derivatives as RIPK1 inhibitors suggests their utility in treating inflammatory conditions.[1]

-

Antimicrobial Activity: Some novel oxazepine derivatives have been synthesized and evaluated for their antimicrobial activities.[14]

Further research into the biological activities of 6-Methyl-1,4-oxazepane and its derivatives is warranted to fully explore their therapeutic potential.

Conclusion

The this compound core represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis can be achieved through established methods such as intramolecular reductive amination, and the potential for chiral synthesis opens avenues for exploring stereoselective biological interactions. The structural flexibility and synthetic tractability of the 1,4-oxazepane ring system, coupled with the strategic placement of a methyl group at the C6 position, provide a rich platform for further investigation and drug discovery efforts. This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of this promising class of compounds, intended to empower researchers in their pursuit of innovative medicines.

References

-

Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

-

Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

-

Urbancova, V., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. [Link]

-

Smolen, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar. [Link]

-

Smolen, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central. [Link]

-

Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

-

Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor. [Link]

-

This compound (C6H13NO). PubChemLite. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Al-Azzawi, A. M., & Al-Jubouri, R. A. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Journal of Pharmaceutical Negative Results, 14(3). [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]

-

Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Union. [Link]

-

Farrar, C. A., et al. (2022). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][6][9]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI. [Link]

- 1,4-oxazepane derivatives.

-

Al-Azzawi, A. M., & Al-Jubouri, R. A. (2018). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. ResearchGate. [Link]

-

Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews, 36(1), 55-66. [Link]

-

Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science. [Link]

-

Liljefors, T., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 43(11), 2134–2146. [Link]

-

Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. OMICS International. [Link]

-

Villar, H., Frings, M., & Bolm, C. (2006). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. University of Windsor. [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

-

(6S)-6-Methyl-1,4-oxazepan-6-OL. PubChem. [Link]

-

A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]

-

6-[(6-Methyl-2-pyridinyl)methyl]-1,4-oxazepane. PubChem. [Link]

-

Fuji, M., et al. (2017). Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. Bioorganic & medicinal chemistry, 25(23), 6210–6221. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 1246456-02-9 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 13. mdpi.com [mdpi.com]

- 14. tjpsj.org [tjpsj.org]

solubility and stability of 6-Methyl-1,4-oxazepane hydrochloride

An In-depth Technical Guide to the Solubility and Stability Characterization of 6-Methyl-1,4-oxazepane Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the . As a novel synthetic intermediate, a thorough understanding of its physicochemical properties is paramount for its successful application in pharmaceutical research and development. This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for determining pH-dependent aqueous solubility, thermodynamic solubility in various media, and a complete stability profile under forced degradation conditions as stipulated by international regulatory guidelines. The methodologies are designed to generate a robust data package to inform formulation strategies, establish appropriate storage conditions, and support regulatory submissions.

Introduction and Physicochemical Profile

This compound is a saturated seven-membered heterocyclic amine, specifically an oxazepane derivative, supplied as a hydrochloride salt. Such molecules are common structural motifs and valuable building blocks in medicinal chemistry. Before a compound can advance in the drug development pipeline, a foundational understanding of its solubility and stability is non-negotiable. These parameters dictate its formulation potential, bioavailability, and shelf-life.

This guide presents a first-principles approach to characterizing this specific molecule, establishing the critical data required by researchers, formulators, and analytical scientists.

Chemical Identity and Expected Properties

The fundamental properties of this compound are derived from its structure. As the hydrochloride salt of a secondary amine, its behavior is governed by the basicity of the nitrogen atom.

-

Structure:

-

IUPAC Name: 6-methyl-1,4-oxazepane;hydrochloride

-

Molecular Formula: C₆H₁₄ClNO

-

Molecular Weight: 151.63 g/mol [1]

-

-

pH-Dependent Behavior: The presence of the amine functional group dictates that the compound's aqueous solubility will be highly dependent on pH. In acidic to neutral environments, the nitrogen atom will be protonated (as an ammonium salt), conferring high aqueous solubility. As the pH increases above the amine's pKa, the compound will deprotonate to its free base form, which is expected to be significantly less soluble. This relationship is described by the Henderson-Hasselbalch equation and is a critical factor in predicting oral absorption and designing intravenous formulations.[2][3][4][5][6]

-

Salt Form: The hydrochloride salt form is a common strategy used to enhance the solubility and stability of basic drug candidates.[7][8]

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₁₄ClNO | AChemBlock[1] |

| Molecular Weight | 151.63 | AChemBlock[1] |

| Chemical Class | Cyclic Amine Hydrochloride Salt | Structural Analysis |

| Physical Form | Expected to be a crystalline solid | Common for amine HCl salts |

| Predicted Solubility | High in acidic pH, low in basic pH | Henderson-Hasselbalch Principle[2][6] |

| Predicted XlogP | 0.2 (for free base) | PubChemLite[9] |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's dissolution rate and bioavailability. For this compound, a full profile requires assessment in various aqueous and relevant organic media.

Theoretical Framework: pH and Solubility

For a weak base like 6-Methyl-1,4-oxazepane, the total aqueous solubility (ST) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated (salt) form. The relationship can be described using the Henderson-Hasselbalch equation.[2][4] The pH-solubility profile is essential for predicting the compound's behavior in the gastrointestinal tract and for developing parenteral formulations.[10]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as it allows the system to reach true equilibrium.[11][12][13][14][15]

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant media at controlled temperatures.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg, ensuring a visible solid residue remains at equilibrium) to a series of glass vials.[11]

-

Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired test medium.

-

Aqueous Media: Purified Water, 0.1 M HCl, 0.01 M HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffer (simulated intestinal fluid).

-

Organic Media (for process chemistry insight): Methanol, Ethanol, Acetonitrile, Dichloromethane.

-

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25 °C and 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[16]

-

pH Measurement: The final pH of the aqueous suspensions should be measured and recorded at the end of the experiment.[11][12]

Visualization: Solubility Determination Workflow

Caption: Logical Flow of a Forced Degradation Study.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Observations (e.g., No. of Degradants) |

| Control | 24 h | 100.0 | < 0.1 | - |

| 0.1 M HCl, 60°C | 24 h | |||

| 0.1 M NaOH, 60°C | 24 h | |||

| 3% H₂O₂, RT | 24 h | |||

| Thermal, 80°C | 7 days | |||

| Photolytic (ICH Q1B) | - |

Conclusion

This guide provides a robust, scientifically-grounded, and regulatory-compliant strategy for the comprehensive characterization of this compound. By executing the detailed protocols for solubility profiling and forced degradation, researchers can generate a definitive dataset. This information is critical for making informed decisions regarding formulation development, defining stable storage conditions and retest periods, and building the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. A thorough execution of this plan will mitigate downstream development risks and accelerate the journey of this promising chemical entity.

References

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Quality Guidelines. International Council for Harmonisation. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

-

Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas Material Testing Technology. [Link]

-

ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). International Journal of Applied Pharmaceutics. [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

USP <1092> The Dissolution Procedure: Development and Validation. (2013). USP-NF. [Link]

-

USP <1236> Solubility Measurements. (2016). USP-NF. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review. [Link]

-

Saimalakondaiah, D. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Erudition. [Link]

-

Shinder, D. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Al-Haj, N., et al. (2015). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

-

Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

-

Kadia, N., & Shah, A. (2023). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]

-

Henderson Hasselbalch Equation. (2024). Pharmatech - Rx. [Link]

-

Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

-

Henderson–Hasselbalch equation. Wikipedia. [Link]

-

This compound (C6H13NO). PubChemLite. [Link]

-

Roy, U., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

Ruda, M., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

-

Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. PubChem. [Link]

-

Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]

Sources

- 1. This compound 97% | CAS: 1246456-02-9 | AChemBlock [achemblock.com]

- 2. pharmaxchange.info [pharmaxchange.info]

- 3. Henderson Hasselbalch Equation [pharmatech-rx.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 7. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. uspnf.com [uspnf.com]

- 13. uspnf.com [uspnf.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. biorelevant.com [biorelevant.com]

- 16. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-1,4-oxazepane Hydrochloride: A Technical Guide to the Investigation of its Monoamine Reuptake Inhibitor Activity

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of 6-Methyl-1,4-oxazepane hydrochloride as a potential monoamine reuptake inhibitor. While public domain data on this specific molecule is nascent, the 1,4-oxazepane scaffold has been identified in patent literature as a promising core for novel central nervous system agents, particularly those targeting monoamine transporters.[1][2] This document outlines a logical, multi-tiered approach for the in-depth characterization of this compound, beginning with foundational in vitro binding and functional assays, and progressing to determinative in vivo neurochemical and behavioral studies. The protocols detailed herein are grounded in established, validated methodologies designed to rigorously assess the compound's potency, selectivity, and potential therapeutic utility for disorders linked to monoaminergic dysregulation, such as depression and anxiety.

Introduction: The Rationale for Investigating 1,4-Oxazepane Derivatives

The monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are pivotal in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4] These transporters are the primary targets for a multitude of highly successful therapeutics for psychiatric disorders.[3][4]

The development of novel monoamine reuptake inhibitors continues to be a major focus of drug discovery, with the aim of identifying compounds with improved efficacy, faster onset of action, and more favorable side-effect profiles. The 1,4-oxazepane heterocyclic ring system represents a versatile and promising scaffold for the design of new CNS-active agents.[5] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of pharmacological activity.[5][6] Patents disclosing 1,4-oxazepane derivatives with monoamine reuptake inhibitory activity underscore the potential of this chemical class.[1][2] this compound is a specific analogue within this class, and its pharmacological profile warrants systematic investigation.

This guide provides the experimental blueprint for elucidating the monoamine reuptake inhibitor activity of this compound, thereby establishing a foundation for its potential development as a therapeutic agent.

In Vitro Pharmacological Profiling: Foundational Assessment

The initial characterization of this compound requires a quantitative assessment of its interaction with the primary targets: SERT, NET, and DAT. This is achieved through a combination of radioligand binding assays to determine binding affinity (Ki) and synaptosomal uptake assays to measure functional inhibition (IC50).

Radioligand Binding Assays: Determining Affinity for Monoamine Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7] These competitive binding assays measure the ability of this compound to displace a known high-affinity radioligand from SERT, NET, and DAT.